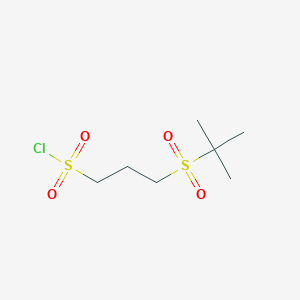
3-(2-Methylpropane-2-sulfonyl)propane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methylpropane-2-sulfonyl)propane-1-sulfonyl chloride is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of two sulfonyl chloride groups attached to a propane backbone, with a methyl group on the second carbon of one of the sulfonyl groups. This compound is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpropane-2-sulfonyl)propane-1-sulfonyl chloride typically involves the reaction of 3-(2-Methylpropane-2-sulfonyl)propane-1-sulfonamide with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride groups. The reaction is typically performed at room temperature, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Methylpropane-2-sulfonyl)propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride groups can be substituted by nucleophiles such as amines, alcohols, and thiols, forming sulfonamides, sulfonates, and sulfonyl thiols, respectively.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form sulfides.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonates: Formed by the reaction with alcohols
Sulfonyl Thiols: Formed by the reaction with thiols
Sulfonic Acids: Formed by oxidation
Sulfides: Formed by reduction
Applications De Recherche Scientifique
3-(2-Methylpropane-2-sulfonyl)propane-1-sulfonyl chloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(2-Methylpropane-2-sulfonyl)propane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride groups. These groups are highly electrophilic and readily react with nucleophiles, leading to the formation of various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Methylpropane-2-sulfonyl)propane-1-sulfonamide
- 1-Bromo-3-(2-methylpropane-2-sulfonyl)propane
- 2-Propanesulfonyl chloride
Uniqueness
3-(2-Methylpropane-2-sulfonyl)propane-1-sulfonyl chloride is unique due to the presence of two sulfonyl chloride groups, which enhances its reactivity and versatility in chemical synthesis. This dual functionality allows for the formation of a wide range of sulfonyl derivatives, making it a valuable reagent in various applications .
Propriétés
IUPAC Name |
3-tert-butylsulfonylpropane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClO4S2/c1-7(2,3)13(9,10)5-4-6-14(8,11)12/h4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAQTVMKLVDGSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)CCCS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,5,7-Trimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2654422.png)
![7-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2654424.png)

![1-[3-({Methyl[(4-methyl-1,3-thiazol-5-yl)methyl]amino}methyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2654426.png)
![4-Methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2654427.png)
![O-(4-{2-[(4-fluorophenyl)sulfanyl]acetyl}-2,6-dimethylphenyl) N,N-dimethylcarbamothioate](/img/structure/B2654429.png)


![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(dimethylamino)benzamide](/img/structure/B2654434.png)

![N-(2-chloro-6-methylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2654436.png)

![5-(4-Chloro-phenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-](/img/structure/B2654440.png)
![N'-(2-ethylphenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide](/img/structure/B2654443.png)
